molecular formula C18H17N5O4 B11489423 N-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

N-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide

Cat. No.: B11489423
M. Wt: 367.4 g/mol
InChI Key: UWWXGISZRKFRNY-UHFFFAOYSA-N
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Description

N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Methoxyphenyl Group: This step often involves the use of methoxyphenyl hydrazine and a suitable carboxylic acid derivative.

    Formation of the Pyridine Carboxamide: This can be synthesized by reacting the oxadiazole intermediate with a pyridine carboxylic acid derivative under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Hydroxyl or carboxyl derivatives of the original compound.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.

    Materials Science: Its electronic properties can be exploited in the design of materials with specific conductive or luminescent properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[3-(4-HYDROXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

N-(2-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H17N5O4/c1-26-14-6-4-12(5-7-14)15-22-18(27-23-15)17(25)21-10-9-20-16(24)13-3-2-8-19-11-13/h2-8,11H,9-10H2,1H3,(H,20,24)(H,21,25)

InChI Key

UWWXGISZRKFRNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CN=CC=C3

Origin of Product

United States

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